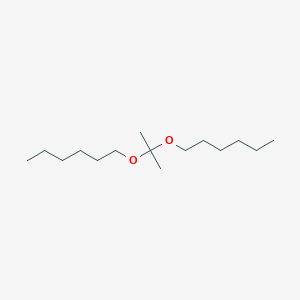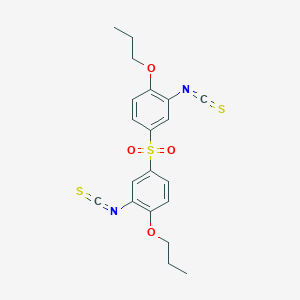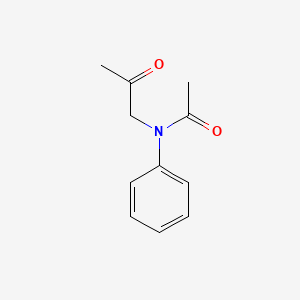
4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is an organic compound characterized by the presence of benzenesulfonyl groups attached to a dimethylidene-octanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor, such as 2,6-dimethylidene-octan-1-ol, with benzenesulfonyl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl groups can be reduced to form corresponding sulfides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-one.
Reduction: Formation of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 4,8-bis(hydroxymethyl)tricyclo[5.2.1.02,6]decane
Uniqueness
4,8-bis(benzenesulfonyl)-2,6-dimethylidene-octan-1-ol is unique due to its specific combination of benzenesulfonyl groups and dimethylidene-octanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85329-35-7 |
|---|---|
Molecular Formula |
C22H26O5S2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4,8-bis(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol |
InChI |
InChI=1S/C22H26O5S2/c1-18(13-14-28(24,25)20-9-5-3-6-10-20)15-22(16-19(2)17-23)29(26,27)21-11-7-4-8-12-21/h3-12,22-23H,1-2,13-17H2 |
InChI Key |
UXQBTNUFIITBHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCS(=O)(=O)C1=CC=CC=C1)CC(CC(=C)CO)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


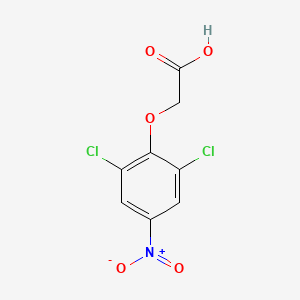
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
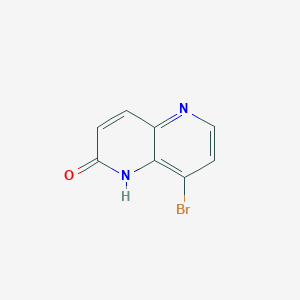
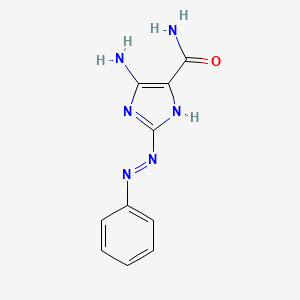

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
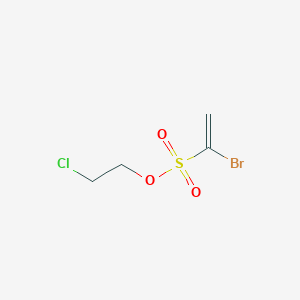
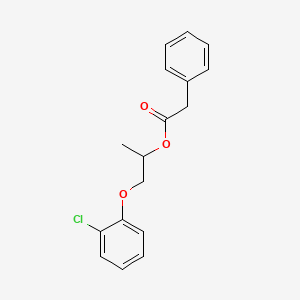
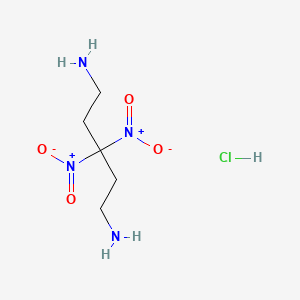
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
